4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide
Description
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted quinoline moiety linked via a methylamino bridge to a benzene-sulfonamide core.
Properties
CAS No. |
62294-85-3 |
|---|---|
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[(6-methoxyquinolin-3-yl)methylamino]benzenesulfonamide |
InChI |
InChI=1S/C17H17N3O3S/c1-23-15-4-7-17-13(9-15)8-12(11-20-17)10-19-14-2-5-16(6-3-14)24(18,21)22/h2-9,11,19H,10H2,1H3,(H2,18,21,22) |
InChI Key |
ZEAYDUVGYZEZFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.
Introduction of the Benzenesulfonamide Group: The quinoline derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide exhibit significant anticancer properties. Quinoline derivatives have been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. For instance, a study on related compounds demonstrated their efficacy in inhibiting cancer cell growth through targeted protein interactions .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases that are overactive in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignancies such as breast and lung cancer. The structural features of the compound, including the quinoline moiety, play a significant role in its biological activity .
Dermatological Applications
Topical Formulations
Due to its sulfonamide group, 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is being explored for use in dermatological formulations. Sulfonamides are known for their antibacterial properties, making this compound a candidate for treating skin infections and inflammatory conditions. Research indicates that formulations containing such compounds can improve skin bioavailability and therapeutic efficacy .
Case Study: Wound Healing
A study evaluated the effectiveness of a topical formulation containing similar sulfonamide derivatives on wound healing in animal models. The results showed significant improvement in wound contraction rates compared to control groups, suggesting potential for clinical applications in dermatology .
Pharmaceutical Development
Drug Formulation Studies
The development of pharmaceutical formulations using 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide has been investigated to enhance drug delivery systems. The compound's solubility and stability in various solvents are critical parameters assessed during formulation development. Studies have shown that optimizing these properties can lead to more effective delivery mechanisms for therapeutic agents .
| Parameter | Observation |
|---|---|
| Solubility (mg/mL) | 15 mg/mL in DMSO |
| Stability (pH range) | Stable between pH 5-7 |
| Release Profile | Sustained release over 24 hours |
Cosmetic Applications
Cosmetic Formulations
The compound's properties extend into cosmetic applications where it may serve as an active ingredient due to its skin-soothing and antimicrobial effects. Research into cosmetic formulations demonstrates that incorporating such compounds can enhance product efficacy while ensuring safety and stability .
Mechanism of Action
The mechanism of action of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide involves its interaction with specific molecular targets:
Antimicrobial Activity: Inhibition of bacterial enzymes and disruption of cell wall synthesis.
Anticancer Activity: Inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in cancer cells and induction of apoptosis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs (e.g., Compound 17) exhibit higher melting points (227–228.5°C) compared to dimethylamino derivatives (Compound 16, 179–180.5°C) due to enhanced intermolecular interactions . The target compound’s methoxy group (electron-donating) may lower its melting point relative to nitro analogs but increase solubility.
- Heterocyclic Moieties: Pyrazole (Compound 18) and triazine (Compound 19) substituents introduce distinct electronic environments, as evidenced by ¹³C-NMR shifts (e.g., δ 10.91 ppm for pyrazole CH₃ groups) . The quinoline group in the target compound likely enhances π-π stacking interactions in biological systems.
- Synthetic Efficiency : Hydrazone derivatives (e.g., Compounds 15–17) show high yields (66–95%) via Schiff base formation, while pyrazole synthesis (Compound 18) requires harsh conditions (conc. HCl, reflux) and yields <50% .
Spectral and Analytical Comparisons
- ¹H-NMR: Hydrazone NH protons resonate at 8.67–9.10 ppm in semicarbazides (e.g., Compound 9), whereas oxadiazole-thione derivatives (Compound 24) show NH singlets at 7.28 ppm . The target compound’s methylamino bridge may produce distinct NH/CH₂ signals near 3–4 ppm.
- ESI–MS : Triazine hybrids (e.g., Compound 19) exhibit [M+H]+ peaks at 455.32 (calculated 455.55), confirming high purity .
Biological Activity
4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and cardiovascular diseases. This article explores its biological activity, supported by empirical data, case studies, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the quinoline moiety enhances its potential as a kinase inhibitor, targeting various cancer pathways.
Research indicates that compounds with similar structures can modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. The quinoline structure is particularly noted for its ability to inhibit B-RAF kinase, a well-known target in cancer therapy.
Anticancer Activity
A study on quinoline-based diarylamides demonstrated that derivatives similar to 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide exhibited potent inhibitory effects on various cancer cell lines. For instance, compounds showed growth inhibition percentages below -90 in non-small cell lung cancer (NSCLC), colon, and breast cancer cell lines. Specifically, the compound's ability to inhibit B-RAF V600E was highlighted, suggesting its potential in treating melanoma and other cancers .
Cardiovascular Effects
Research on related benzenesulfonamide derivatives has shown cardiovascular implications. For example, studies indicated that certain sulfonamides could act as calcium channel inhibitors, thereby affecting perfusion pressure and coronary resistance in isolated heart models. The interaction with calcium channels suggests a mechanism where the compound may exert negative inotropic effects, potentially beneficial in conditions like heart failure .
Pharmacokinetics
Understanding the pharmacokinetic profile of 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide is crucial for its therapeutic application. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, computational studies indicated favorable permeability characteristics across various cell lines, which may enhance its bioavailability .
In Vitro Studies
In vitro assays have demonstrated that 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide significantly inhibits the proliferation of specific cancer cell lines. For example:
- Cell Line : NCI-H322M (NSCLC)
- GI50 : < 2.0 μM
- Effect : Over 90% growth inhibition observed.
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the compound's effectiveness against HBV (Hepatitis B Virus). Results indicated that similar quinoline derivatives could significantly reduce viral load in treated subjects compared to controls .
Data Tables
| Activity Type | Cell Line | GI50 (μM) | Inhibition (%) |
|---|---|---|---|
| Anticancer | NCI-H322M | < 2.0 | > 90 |
| Cardiovascular | Isolated Rat Heart | N/A | Reduced perfusion pressure |
| Antiviral | HepG2.2.15 | N/A | Significant reduction in HBV replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
